molecular formula C9H5BrFN B595743 5-Bromo-6-fluoroisoquinoline CAS No. 1239463-43-4

5-Bromo-6-fluoroisoquinoline

Cat. No.: B595743
CAS No.: 1239463-43-4
M. Wt: 226.048
InChI Key: FCYBYIPLDCYGMH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of isoquinoline, featuring bromine and fluorine substituents at the 5th and 6th positions, respectively.

Preparation Methods

The synthesis of 5-Bromo-6-fluoroisoquinoline can be achieved through various synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 5-bromoisoquinoline, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of a precursor bearing pre-fluorinated benzene rings, followed by bromination . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-Bromo-6-fluoroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative .

Scientific Research Applications

5-Bromo-6-fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application. Research has shown that fluorinated isoquinolines can exhibit unique bioactivities due to the presence of the fluorine atom, which influences the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

5-bromo-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBYIPLDCYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239463-43-4
Record name 5-bromo-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring mixture of 6-fluoroisoquinoline in H2SO4 (5 mL) at 0° C. was added solid NBS (1.5 EQ) slowly over 5 min. The reaction mixture was reacted at 0° C. for 1 h. To this reaction mixture was added NBS (0.5 EQ). The cold bath was then removed. The reaction mixture was reacted until all the starting material was consumed. To this reaction mixture was neutralized with a cold solution of NaOH (5N) until the pH of this mixture >10. The white solid was filtered off and dissolved in DCM and washed with a solution of NaOH (1N). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified via a column to give 5-bromo-6-fluoroisoquinoline. Retention time (min)=2.810, method [3], MS(ESI) 226.0 (M+H).
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